
1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazol
Übersicht
Beschreibung
1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic organic compound belonging to the indazole family. This compound features a fused bicyclic structure consisting of a benzene ring and a pyrazole ring. It is known for its potential biological and pharmaceutical applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl hydrazinecarboxylate with phenylacetic acid in the presence of polyphosphoric acid (PPA) under reflux conditions.
Modern Approaches: Advances in synthetic chemistry have introduced methods such as the use of microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of catalysts and solvents is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, heat.
Reduction: LiAlH₄, H₂, catalysts like palladium on carbon (Pd/C).
Substitution: Alkyl halides, amines, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and organic molecules.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
Target of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . These activities suggest that indazole derivatives may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk), which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammation and other pathological conditions, suggesting that indazole derivatives may affect these biochemical pathways.
Result of Action
Indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . This suggests that these compounds may reduce inflammation and protect against ulcer formation at the cellular level.
Biochemische Analyse
Biochemical Properties
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . These interactions highlight the potential of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole in modulating inflammatory and tissue remodeling processes.
Cellular Effects
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation . Furthermore, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole affects gene expression and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as COX-2 and MMPs, inhibiting their activity . It also modulates enzyme activity, leading to changes in gene expression and cellular function. For example, the inhibition of COX-2 by 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole results in reduced production of pro-inflammatory mediators, such as prostaglandins . These molecular interactions underline the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under various conditions, maintaining its biochemical activity . Long-term studies have shown that 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole can sustain its effects on cellular processes, such as inhibiting cell proliferation and modulating inflammatory responses .
Dosage Effects in Animal Models
The effects of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antiproliferative activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole can further influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and brain . The interaction with transporters, such as P-glycoprotein, influences its localization and accumulation, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole exhibits specific subcellular localization, which can impact its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes . Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and targeting to specific compartments or organelles . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-phenyl-4,5,6,7-tetrahydro-1H-indazole
1-ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazole
1-ethyl-3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-ethyl-3-phenyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17-14-11-7-6-10-13(14)15(16-17)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVAWTYBWZRYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


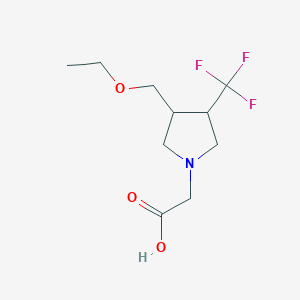
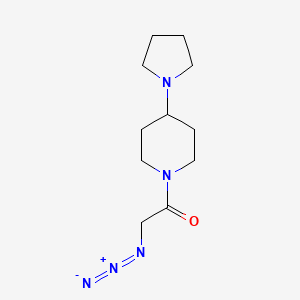
![3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491168.png)
![2-Oxa-7-azaspiro[3.5]nonane-7-carboximidamide](/img/structure/B1491169.png)
![3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide](/img/structure/B1491173.png)
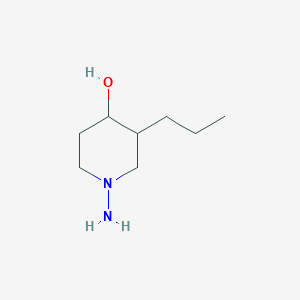

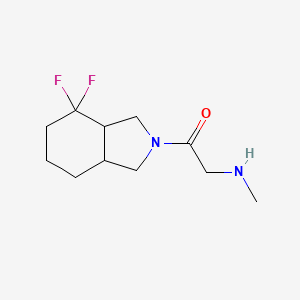
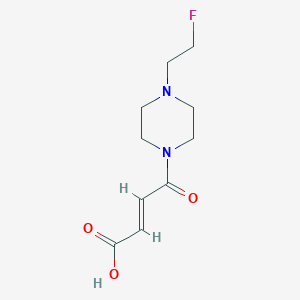
![(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid](/img/structure/B1491178.png)
![(E)-4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491181.png)
![(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491183.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491185.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)
